molecular formula C11H18N2O2 B2976505 ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 956934-42-2

ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No. B2976505
CAS RN: 956934-42-2
M. Wt: 210.277
InChI Key: BLLMYEHTLIJLJM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate, also known as ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Catalysis and Organic Synthesis

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate and its derivatives are utilized in various catalytic and synthetic organic chemistry applications. For instance, compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine have been used in the asymmetric transfer hydrogenation of ketones, catalyzed by Fe(II) and Ni(II) complexes. This process has shown moderate yields and the ability to influence reaction outcomes based on catalyst structure and reaction conditions, highlighting the compound's role in facilitating chemical transformations (Magubane et al., 2017).

Antimicrobial Activity

The derivatives of this compound have been explored for their antimicrobial properties. For example, ethyl 2-(1H-pyrazol-1-yl)acetate has been used to synthesize new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, which were evaluated as antibacterial agents against common pathogenic bacteria. These studies have shown promising results in developing new antibacterial agents (Asif et al., 2021).

Antioxidant Properties

Compounds related to this compound have also been identified for their antioxidant properties. For instance, derivatives isolated from natural sources such as walnut kernels have shown significant DPPH scavenging activities, indicating their potential as natural antioxidants (Zhang et al., 2009).

Material Science and Corrosion Inhibition

In material science, pyrazole-type organic compounds derived from this compound have been investigated for their inhibitive effect on the corrosion of steel in acidic solutions. These studies have highlighted the compounds' effectiveness as cathodic-type inhibitors, providing insights into their application in protecting metals against corrosion (Tebbji et al., 2005).

Mechanism of Action

properties

IUPAC Name

ethyl 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-13-9(4)10(8(3)12-13)7-11(14)15-6-2/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMYEHTLIJLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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